molecular formula C6H7ClN2O2 B13491400 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol

Cat. No.: B13491400
M. Wt: 174.58 g/mol
InChI Key: DEYORWXXQSDREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H7ClN2O2. It is known for its unique structure, which includes a chloropyrazine ring attached to an ethan-1-ol group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-chloropyrazine with ethylene glycol in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyrazines, alcohols, amines, aldehydes, and carboxylic acids.

Scientific Research Applications

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-6(11-4-3-10)9-2-1-8-5/h1-2,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYORWXXQSDREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)OCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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